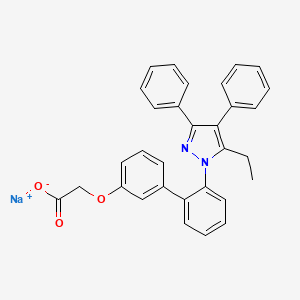

BMS-309403 sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-[3-[2-(5-ethyl-3,4-diphenylpyrazol-1-yl)phenyl]phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26N2O3.Na/c1-2-27-30(22-12-5-3-6-13-22)31(23-14-7-4-8-15-23)32-33(27)28-19-10-9-18-26(28)24-16-11-17-25(20-24)36-21-29(34)35;/h3-20H,2,21H2,1H3,(H,34,35);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLJLBNAOJOVBZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1C2=CC=CC=C2C3=CC(=CC=C3)OCC(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25N2NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BMS-309403: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-309403 is a potent and selective small-molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (aP2). By competitively binding to the fatty acid-binding pocket of FABP4, BMS-309403 modulates several key signaling pathways implicated in metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of BMS-309403, detailing its effects on cellular and systemic metabolism. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: FABP4 Inhibition

BMS-309403 acts as a competitive inhibitor of FABP4, a protein predominantly expressed in adipocytes and macrophages. FABP4 plays a crucial role in the intracellular transport and trafficking of fatty acids. By blocking the binding of endogenous fatty acids to FABP4, BMS-309403 effectively modulates downstream signaling cascades involved in inflammation, insulin resistance, and lipid metabolism.[1]

Quantitative Data: Binding Affinity and Selectivity

The potency and selectivity of BMS-309403 for FABP4 have been quantified through various binding assays. The inhibitor constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Target | Kᵢ (nM) | Reference |

| FABP4 (human) | < 2 | [1] |

| FABP3 (human) | 250 | [1] |

| FABP5 (human) | 350 | [1] |

Key Signaling Pathways Modulated by BMS-309403

The inhibitory action of BMS-309403 on FABP4 leads to the modulation of several critical signaling pathways. These pathways are central to the compound's therapeutic potential in metabolic and inflammatory disorders.

Inhibition of the p38 MAPK/NF-κB Inflammatory Pathway

In macrophages, FABP4 is implicated in inflammatory responses.[2] Inhibition of FABP4 by BMS-309403 has been shown to attenuate inflammatory signaling by downregulating the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathway.[3] This leads to a reduction in the production of pro-inflammatory cytokines such as Monocyte Chemoattractant Protein-1 (MCP-1).

Off-Target Mechanism: Activation of the AMPK Signaling Pathway

Interestingly, BMS-309403 has been observed to stimulate glucose uptake in myotubes through an off-target mechanism involving the activation of AMP-activated protein kinase (AMPK).[4][5][6] This effect is independent of FABP inhibition and appears to be mediated by an increase in the intracellular AMP:ATP ratio and a decrease in mitochondrial membrane potential.[4][5][7]

Enhancement of Endothelial Nitric Oxide Synthase (eNOS) Activity

BMS-309403 has been shown to improve endothelial function by increasing the phosphorylation of endothelial nitric oxide synthase (eNOS) at serine 1177 (Ser1177).[1] This phosphorylation event enhances eNOS activity, leading to increased production of nitric oxide (NO), a key signaling molecule in vasodilation and vascular health. The upstream kinase responsible for this phosphorylation in the context of BMS-309403 is Akt (also known as Protein Kinase B).[8][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BMS309403 stimulates glucose uptake in myotubes through activation of AMP-activated protein kinase [pubmed.ncbi.nlm.nih.gov]

- 5. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase | PLOS One [journals.plos.org]

- 7. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase | PLOS One [journals.plos.org]

- 8. Phosphorylation of Akt at Thr308 regulates p‐eNOS Ser1177 during physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphorylation of the endothelial nitric oxide synthase at ser-1177 is required for VEGF-induced endothelial cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Preclinical Development of BMS-309403: A Potent FABP4 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and preclinical development of BMS-309403, a potent and selective small-molecule inhibitor of Fatty Acid-Binding Protein 4 (FABP4). FABP4, also known as adipocyte FABP (A-FABP) or aP2, has emerged as a critical regulator of lipid metabolism and inflammatory pathways, making it a compelling therapeutic target for a range of metabolic diseases. This document details the mechanism of action of BMS-309403, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols for pivotal assays, and visualizes the intricate signaling pathways involved. While BMS-309403 has demonstrated significant promise in preclinical models of atherosclerosis and type 2 diabetes, its development has remained in the preclinical stage, with some reports suggesting potential for off-target effects, including cardiotoxicity.[1] This guide serves as a valuable resource for researchers investigating FABP4 biology and the development of next-generation inhibitors.

Introduction: The Role of FABP4 in Metabolic Disease

Fatty Acid-Binding Protein 4 (FABP4) is a member of the intracellular lipid-binding protein family, predominantly expressed in adipocytes and macrophages.[2] It plays a crucial role in the intracellular transport of fatty acids and in the regulation of lipid metabolism and glucose homeostasis.[3] Elevated levels of FABP4 are strongly associated with obesity, insulin resistance, type 2 diabetes, and cardiovascular diseases.[3] In macrophages, FABP4 is implicated in the inflammatory response and the development of atherosclerosis.[4] These multifaceted roles have positioned FABP4 as a promising therapeutic target for mitigating the adverse effects of metabolic disorders. The inhibition of FABP4 is a therapeutic strategy aimed at disrupting its lipid-binding function, thereby modulating downstream metabolic and inflammatory signaling pathways.[5]

Discovery and History of BMS-309403

BMS-309403 emerged from a rational drug design program by Bristol-Myers Squibb aimed at identifying potent and selective inhibitors of FABP4. It is a biphenyl azole derivative designed to competitively bind to the fatty acid-binding pocket within the interior of the FABP4 protein.[6][7] The discovery of BMS-309403 was a significant step forward in the pharmacological interrogation of FABP4 function, providing a valuable chemical tool to explore its role in various disease models.[2]

Initial studies demonstrated that BMS-309403 exhibits high affinity and selectivity for FABP4 over other closely related FABP isoforms, such as FABP3 (heart-type) and FABP5 (epidermal-type).[7][8] This selectivity is crucial for minimizing potential off-target effects, a significant consideration given the ubiquitous nature of fatty acid signaling. Despite its promising preclinical profile, BMS-309403 has not progressed into clinical trials.[1] Reports suggest that potential cardiotoxicity may have been a contributing factor to this decision, highlighting a key challenge in the development of FABP inhibitors.[1] Nevertheless, BMS-309403 remains a widely used research tool for investigating the biological functions of FABP4.

Mechanism of Action

BMS-309403 acts as a competitive inhibitor of FABP4.[6] It binds with high affinity to the ligand-binding pocket of FABP4, a hydrophobic cavity that normally accommodates fatty acids. By occupying this pocket, BMS-309403 prevents the binding and transport of endogenous fatty acids, thereby disrupting the downstream signaling pathways that are dependent on FABP4's chaperone function.

The inhibition of FABP4 by BMS-309403 has been shown to modulate several key cellular processes:

-

Inflammation: In macrophages, FABP4 is involved in inflammatory signaling pathways, including the activation of c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB).[8][9] By inhibiting FABP4, BMS-309403 can attenuate the production of pro-inflammatory cytokines such as monocyte chemoattractant protein-1 (MCP-1).[6][7]

-

Lipid Metabolism: In adipocytes, FABP4 is involved in lipolysis, the breakdown of stored triglycerides into free fatty acids. Inhibition of FABP4 by BMS-309403 can reduce lipolysis.

-

Endothelial Function: BMS-309403 has been shown to improve endothelial function by rescuing the endothelial nitric oxide synthase (eNOS)-nitric oxide (NO) signaling pathway, which is often impaired in metabolic diseases.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for BMS-309403 in various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Selectivity of BMS-309403

| Target | Assay Type | Ki (nM) | Reference(s) |

| Human FABP4 | Ligand Displacement (ANS) | < 2 | [7][8] |

| Mouse FABP4 | Ligand Displacement (ANS) | < 2 | [7] |

| Human FABP3 (Heart) | Ligand Displacement (ANS) | 250 | [7][8] |

| Human FABP5 (Epidermal) | Ligand Displacement (ANS) | 350 | [7][8] |

Table 2: In Vitro Cellular Activity of BMS-309403

| Cell Type | Assay | Endpoint | IC50 / Effect | Reference(s) |

| THP-1 Macrophages | MCP-1 Release | Inhibition | Dose-dependent reduction | [6][7] |

| 3T3-L1 Adipocytes | Lipolysis (Isoproterenol-stimulated) | Inhibition | Potent inhibition at 10 µM | [7] |

| Human Primary Adipocytes | Lipolysis (Isoproterenol-stimulated) | Inhibition | IC50 > 25 µM | [8] |

| C2C12 Myotubes | Glucose Uptake | Stimulation | Dose- and time-dependent increase | [5] |

Table 3: In Vivo Efficacy of BMS-309403 in Mouse Models

| Mouse Model | Disease Model | Dosage and Administration | Key Findings | Reference(s) |

| ApoE-/- | Atherosclerosis | 15 mg/kg/day, oral gavage for 6 weeks | Reduced atherosclerotic lesion area | [5] |

| ob/ob | Genetic Obesity & Insulin Resistance | 15 mg/kg/day, oral gavage for 6 weeks | Improved insulin sensitivity and glucose metabolism | |

| Diet-Induced Obesity (DIO) | Obesity & Dyslipidemia | 3, 10, 30 mg/kg in diet for 8 weeks | Reduced plasma triglycerides and free fatty acids | [8] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for the characterization of BMS-309403. While detailed, step-by-step protocols are often proprietary or not fully disclosed in publications, the following descriptions provide the essential elements for researchers to design similar experiments.

FABP4 Binding Assays

5.1.1. Ligand Displacement Assay using 1,8-ANS

This assay is commonly used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescent probe, 8-anilinonaphthalene-1-sulfonic acid (ANS), from the FABP4 binding pocket.

-

Principle: ANS exhibits low fluorescence in aqueous solutions but becomes highly fluorescent upon binding to the hydrophobic pocket of FABP4. A competing ligand will displace ANS, leading to a decrease in fluorescence intensity.

-

General Protocol:

-

Recombinant human or mouse FABP4 protein is incubated with ANS in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate format.

-

Serial dilutions of BMS-309403 or other test compounds are added to the wells.

-

The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

Fluorescence intensity is measured using a plate reader with excitation and emission wavelengths appropriate for ANS (typically ~350 nm excitation and ~460 nm emission).

-

The concentration of the inhibitor that causes 50% displacement of the fluorescent probe (IC50) is calculated from the dose-response curve.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the concentration and Kd of the fluorescent probe.[10]

-

5.1.2. Fluorescence Polarization (FP) Assay

This is another competitive binding assay that measures the displacement of a fluorescently labeled ligand.

-

Principle: A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein like FABP4, its tumbling is slowed, leading to an increase in fluorescence polarization. A competing inhibitor will displace the fluorescent ligand, causing a decrease in polarization.

-

General Protocol:

-

Recombinant FABP4 is incubated with a fluorescently labeled probe (e.g., a fluorescent fatty acid analog) in a suitable buffer.

-

Serial dilutions of BMS-309403 are added.

-

After incubation, the fluorescence polarization is measured using a plate reader equipped with polarizing filters.

-

IC50 and Ki values are determined as described for the ANS displacement assay.

-

Cellular Assays

5.2.1. MCP-1 Release Assay in Macrophages

This assay assesses the anti-inflammatory effect of BMS-309403 by measuring its ability to inhibit the secretion of the chemokine MCP-1 from macrophages.

-

Cell Culture: Human THP-1 monocytic cells are a common model. They are typically differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

General Protocol:

-

Differentiated THP-1 cells are seeded in multi-well plates.

-

The cells are pre-treated with various concentrations of BMS-309403 for a specified period (e.g., 1-2 hours).

-

Inflammation can be induced by treating the cells with a stimulant such as lipopolysaccharide (LPS).

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentration of MCP-1 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[11][12][13][14][15]

-

The inhibitory effect of BMS-309403 is determined by comparing the MCP-1 levels in treated versus untreated (vehicle control) cells.

-

In Vivo Efficacy Studies

5.3.1. Atherosclerosis Model in ApoE-/- Mice

Apolipoprotein E-deficient (ApoE-/-) mice on a high-fat diet are a widely used model for studying atherosclerosis.

-

Animal Model: Male or female ApoE-/- mice are typically used.

-

Diet: The mice are fed a high-fat "Western-type" diet to induce the development of atherosclerotic plaques.

-

Drug Administration: BMS-309403 is typically administered by oral gavage at a specific dose (e.g., 15 mg/kg/day) for a defined period (e.g., 6 weeks).[5] A vehicle control group is always included.

-

Endpoint Analysis:

-

Atherosclerotic Lesion Area: At the end of the study, the aortas are excised, stained with a lipid-staining dye such as Oil Red O, and the total plaque area is quantified by image analysis.

-

Plasma Lipid Profile: Blood samples are collected to measure plasma levels of triglycerides, cholesterol (total, LDL, HDL), and free fatty acids.

-

Histology: Aortic root sections can be stained to analyze plaque composition (e.g., macrophage content, collagen).

-

Signaling Pathways and Visualizations

FABP4 is a key node in several signaling pathways that link lipid metabolism to inflammation and metabolic dysregulation. BMS-309403, by inhibiting FABP4, can modulate these pathways.

FABP4-Mediated Inflammatory Signaling in Macrophages

In macrophages, FABP4 can amplify inflammatory responses. The diagram below illustrates a simplified pathway.

Effect of BMS-309403 on Endothelial Function

BMS-309403 can improve endothelial function by restoring nitric oxide (NO) bioavailability.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of BMS-309403 in a mouse model of atherosclerosis.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Fatty Acid Binding Protein 4 in Obese Male Mice Adversely Affects Reproductive Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chronic administration of BMS309403 improves endothelial function in apolipoprotein E-deficient mice and in cultured human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Potent and selective biphenyl azole inhibitors of adipocyte fatty acid binding protein (aFABP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interaction Analysis of FABP4 Inhibitors by X-ray Crystallography and Fragment Molecular Orbital Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. file.elabscience.com [file.elabscience.com]

- 12. Human MCP-1 ELISA Kit (BMS281) - Invitrogen [thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Human MCP-1(Monocyte Chemotactic Protein 1) ELISA Kit - Elabscience® [elabscience.com]

- 15. cohesionbio.com [cohesionbio.com]

The Role of BMS-309403 in Fatty Acid Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-309403 is a potent and selective small-molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2.[1][2][3] This technical guide provides an in-depth overview of the core function of BMS-309403, with a specific focus on its role in the modulation of cellular fatty acid uptake. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's mechanism of action, experimental validation, and the signaling pathways it influences. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of BMS-309403's biological activities.

Introduction to BMS-309403 and FABP4

Fatty acid binding proteins (FABPs) are a family of intracellular lipid-binding proteins that facilitate the transport of fatty acids and other lipophilic substances within cells.[1][4] FABP4 is predominantly expressed in adipocytes and macrophages, where it plays a crucial role in lipid metabolism and inflammatory responses.[4][5] By chaperoning fatty acids, FABP4 influences various cellular processes, including fatty acid storage, lipolysis, and signal transduction.[1][4][5]

BMS-309403 is a synthetic, orally active biphenyl azole compound that acts as a competitive inhibitor of FABP4.[2][4] It binds with high affinity and selectivity to the fatty acid-binding pocket of FABP4, thereby preventing the binding of endogenous fatty acids.[2][5] This inhibitory action makes BMS-309403 a valuable tool for studying the physiological roles of FABP4 and a potential therapeutic agent for metabolic diseases such as atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease.[5][6]

Quantitative Data: Binding Affinity and Selectivity

The efficacy of BMS-309403 as a FABP4 inhibitor is underscored by its high binding affinity and selectivity. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Target | Value | Reference |

| Ki (Inhibitor Constant) | Human FABP4 | < 2 nM | [1][3][7] |

| Mouse FABP4 | < 2 nM | [7] | |

| FABP3 (Muscle) | 250 nM | [2][3] | |

| FABP5 (mal1) | 350 nM | [2][3] | |

| IC50 (MCP-1 Release) | THP-1 Macrophages | ~10 µM | [8] |

Mechanism of Action in Fatty Acid Uptake

BMS-309403 directly impacts fatty acid uptake by competitively inhibiting FABP4. The proposed mechanism involves the following steps:

-

Entry into the Cell: As a cell-permeable small molecule, BMS-309403 readily crosses the plasma membrane to enter the cytoplasm.[3]

-

Binding to FABP4: Inside the cell, BMS-309403 occupies the fatty-acid-binding pocket of FABP4.[2][5] X-ray crystallography studies have elucidated the specific interactions between BMS-309403 and key amino acid residues within this pocket, which accounts for its high affinity and selectivity.[7][9]

-

Inhibition of Fatty Acid Binding: By occupying the binding site, BMS-309403 prevents endogenous fatty acids from binding to FABP4.

-

Reduction in Fatty Acid Transport: With FABP4's fatty acid chaperoning function blocked, the intracellular transport and subsequent metabolic processing of fatty acids are significantly reduced.[7] This leads to a decrease in overall fatty acid uptake by the cell.

Mechanism of BMS-309403 in inhibiting fatty acid uptake.

Signaling Pathways Modulated by BMS-309403

Beyond its direct impact on fatty acid transport, BMS-309403 influences key signaling pathways involved in inflammation and metabolism.

p38 MAPK Pathway

In skeletal muscle, BMS-309403 has been shown to reduce saturated fatty acid-induced endoplasmic reticulum (ER) stress and inflammation by decreasing the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[10] This, in turn, leads to reduced activation of the downstream nuclear factor-kappaB (NF-κB) signaling pathway.[10]

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update [mdpi.com]

- 5. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Cobimetinib as a novel A-FABP inhibitor using machine learning and molecular docking-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01057G [pubs.rsc.org]

- 10. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating FABP4 Function with BMS-309403: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty Acid-Binding Protein 4 (FABP4), also known as aP2 or A-FABP, is a key intracellular lipid chaperone predominantly expressed in adipocytes and macrophages. It plays a crucial role in lipid metabolism and inflammatory signaling pathways. Dysregulation of FABP4 is implicated in a range of metabolic disorders, including insulin resistance, type 2 diabetes, and atherosclerosis, making it a compelling therapeutic target. BMS-309403 is a potent and selective small-molecule inhibitor of FABP4 that has been instrumental in elucidating the protein's function in various pathological contexts. This technical guide provides an in-depth overview of FABP4, the mechanism of action of BMS-309403, and detailed protocols for investigating their interaction and downstream effects.

Introduction to FABP4

FABP4 is a 14-15 kDa member of the intracellular lipid-binding protein family responsible for the transport of fatty acids and other lipophilic substances within cells.[1] Its functions extend beyond simple lipid trafficking; it is a critical node in the integration of metabolic and inflammatory responses.[2][3] Elevated circulating levels of FABP4 are strongly associated with obesity, insulin resistance, and cardiovascular diseases.[4][5][6]

Key Functions of FABP4:

-

Lipid Metabolism: FABP4 is involved in fatty acid uptake, transport, and storage in adipocytes.[6] It interacts with hormone-sensitive lipase (HSL) to regulate lipolysis.[6][7]

-

Inflammation: In macrophages, FABP4 modulates inflammatory responses by influencing signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[2][6]

-

Insulin Resistance: FABP4 contributes to the development of insulin resistance.[4][8] Deletion of the FABP4 gene in mice has been shown to improve insulin sensitivity.[4]

BMS-309403: A Selective FABP4 Inhibitor

BMS-309403 is an orally active, cell-permeable small molecule that acts as a potent and selective inhibitor of FABP4.[9] It competitively binds to the fatty acid-binding pocket of FABP4, thereby blocking the binding of endogenous fatty acids.[7][10]

Quantitative Data on BMS-309403

The following tables summarize key quantitative data for BMS-309403, providing a comparative overview of its binding affinity, selectivity, and cellular effects.

| Parameter | Value | Target | Assay Method | Reference |

| Ki | <2 nM | Human/Mouse FABP4 | Fluorescent 1,8-ANS binding displacement | [11][12] |

| Ki | 250 nM | FABP3 (muscle) | Fluorescent 1,8-ANS binding displacement | [11][12] |

| Ki | 350 nM | FABP5 (mal1) | Fluorescent 1,8-ANS binding displacement | [11][12] |

| IC50 | 0.89 µM | Osteoclast Differentiation | Not Specified | [13] |

Table 1: Binding Affinity and Potency of BMS-309403.

| Cell Type/Model | Effect of BMS-309403 | Key Findings | Reference |

| THP-1 Macrophages | Reduced MCP-1 release | Dose-dependent inhibition of an important atherogenic chemokine. | [11][14] |

| Skeletal Muscle (in vitro & in vivo) | Decreased ER stress-associated inflammation | Reduction of p38 MAPK phosphorylation and NF-κB activation. | [15] |

| ApoE-/- Mice | Reduced atherosclerosis | Improved endothelial function and reduced atherosclerotic lesion area. | [16][17] |

| ob/ob Mice (genetic obesity) | Improved insulin sensitivity | Amelioration of glucose intolerance. | [14] |

| Diet-Induced Obese (DIO) Mice | Ameliorated dyslipidemia | Reduced plasma triglycerides and free fatty acids. | [14] |

| Human Microvascular Endothelial Cells | Reversed lipid-induced eNOS dysfunction | Restored nitric oxide production. | [16] |

Table 2: In Vitro and In Vivo Effects of BMS-309403.

Signaling Pathways Modulated by FABP4 and BMS-309403

FABP4 is a central player in several signaling cascades that link lipid metabolism to inflammation and insulin resistance. BMS-309403, by inhibiting FABP4, can effectively modulate these pathways.

Pro-inflammatory Signaling in Macrophages

In macrophages, FABP4 promotes a pro-inflammatory state. The binding of fatty acids to FABP4 can lead to the activation of downstream inflammatory pathways, including the p38 MAPK/NF-κB axis, resulting in the production of inflammatory cytokines like MCP-1.[2][15]

Insulin Signaling in Skeletal Muscle

Elevated FABP4 levels have been shown to attenuate insulin-induced AKT phosphorylation in myotubes, contributing to insulin resistance.[15][18] By inhibiting FABP4, BMS-309403 can help restore insulin sensitivity.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of FABP4 and the effects of its inhibitor, BMS-309403.

FABP4 Inhibitor/Ligand Screening Assay

This fluorescence-based assay is used to identify and characterize ligands or inhibitors of FABP4.

Materials:

-

Recombinant human FABP4 protein

-

Fluorescent detection reagent (e.g., 1,8-ANS)

-

Assay Buffer (e.g., Tris-HCl or PBS)

-

BMS-309403 (as a positive control) and test compounds

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of FABP4 protein in assay buffer.

-

Prepare a working solution of the fluorescent detection reagent in assay buffer. Protect from light.

-

Prepare serial dilutions of BMS-309403 and test compounds in assay buffer.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add assay buffer.

-

Add the FABP4 protein solution to each well (except for blank wells).

-

Add the fluorescent detection reagent to all wells.

-

Add the serially diluted BMS-309403 or test compounds to the respective wells.

-

Incubate the plate at room temperature for 10 minutes, protected from light.[15]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at an excitation wavelength of ~370 nm and an emission wavelength of ~475 nm.[15]

-

A decrease in fluorescence intensity in the presence of a test compound indicates displacement of the fluorescent probe from the FABP4 binding pocket, signifying inhibitory activity.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

MCP-1 Release Assay in Macrophages

This ELISA-based assay quantifies the secretion of the pro-inflammatory chemokine MCP-1 from macrophages.

Materials:

-

THP-1 human monocytic leukemia cells or primary macrophages

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Lipopolysaccharide (LPS) for stimulation (optional)

-

BMS-309403

-

Human MCP-1 ELISA kit

-

Cell culture reagents and supplies

Procedure:

-

Cell Culture and Treatment:

-

Culture THP-1 cells and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

-

Pre-treat the differentiated macrophages with various concentrations of BMS-309403 for a specified time (e.g., 1-2 hours).

-

Optionally, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubate for a further period (e.g., 24 hours) to allow for MCP-1 secretion.

-

-

Sample Collection:

-

Collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

-

ELISA Protocol (General Outline):

-

Coat a 96-well plate with an anti-human MCP-1 capture antibody overnight.[19]

-

Block the plate to prevent non-specific binding.[19]

-

Add standards and collected cell culture supernatants to the wells and incubate.[19]

-

Wash the plate and add a biotinylated anti-human MCP-1 detection antibody.[19]

-

Wash the plate and add streptavidin-HRP conjugate.[19]

-

Wash the plate and add a TMB substrate solution.[19]

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.[18]

-

-

Data Analysis:

-

Generate a standard curve using the MCP-1 standards.

-

Calculate the concentration of MCP-1 in the samples based on the standard curve.

-

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol details the detection of the activated (phosphorylated) form of p38 MAPK in cell lysates.

Materials:

-

Cells of interest (e.g., macrophages, myotubes)

-

Stimulus (e.g., fatty acids, LPS)

-

BMS-309403

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with the desired stimulus and/or BMS-309403 for the appropriate duration.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatants.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

-

Insulin-Stimulated Glucose Uptake in Myotubes

This assay measures the ability of myotubes to take up glucose in response to insulin, a key indicator of insulin sensitivity.

Materials:

-

Differentiated myotubes (e.g., C2C12 or primary human myotubes)

-

BMS-309403

-

Insulin

-

Krebs-Ringer-HEPES (KRH) buffer

-

Radio-labeled 2-deoxy-D-glucose ([3H]2-dG) or a fluorescent glucose analog (e.g., 2-NBDG)

-

Lysis buffer (e.g., NaOH or RIPA)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Treatment:

-

Differentiate myoblasts into myotubes.

-

Pre-treat the myotubes with BMS-309403 for a specified duration.

-

Serum-starve the cells for several hours.

-

Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 20-30 minutes).

-

-

Glucose Uptake:

-

Wash the cells with KRH buffer.

-

Add KRH buffer containing [3H]2-dG or 2-NBDG and incubate for a short time (e.g., 5-10 minutes).

-

-

Lysis and Measurement:

-

Stop the uptake by washing the cells with ice-cold KRH buffer.

-

Lyse the cells.

-

If using [3H]2-dG, measure the radioactivity in the lysates using a scintillation counter.

-

If using 2-NBDG, measure the fluorescence using a plate reader.

-

-

Data Analysis:

-

Normalize the glucose uptake to the protein concentration of each sample.

-

Compare the insulin-stimulated glucose uptake in the presence and absence of BMS-309403.

-

In Vivo Administration of BMS-309403 in Mice for Atherosclerosis Studies

This protocol outlines the chronic administration of BMS-309403 to a mouse model of atherosclerosis.

Materials:

-

Atherosclerosis-prone mice (e.g., ApoE-/- mice)

-

BMS-309403

-

Vehicle (e.g., 4% Tween 80)

-

Oral gavage needles

-

Animal housing and monitoring equipment

Procedure:

-

Animal Model and Dosing:

-

Use an appropriate mouse model, such as ApoE-/- mice, which spontaneously develop atherosclerotic plaques.[17]

-

Prepare a formulation of BMS-309403 in a suitable vehicle.

-

Administer BMS-309403 or vehicle to the mice daily by oral gavage. A typical dose is 15-30 mg/kg/day.[17]

-

The treatment duration is typically several weeks (e.g., 6 weeks).[17]

-

-

Monitoring and Endpoint Analysis:

-

Monitor the health and body weight of the mice throughout the study.

-

At the end of the treatment period, euthanize the mice and collect blood and tissues.

-

Analyze plasma for lipid profiles (e.g., triglycerides, cholesterol).

-

Dissect the aorta and perform en face analysis of atherosclerotic lesion area after Oil Red O staining.

-

Perform histological analysis of aortic root sections to assess plaque composition.

-

Conclusion

BMS-309403 is an invaluable pharmacological tool for probing the multifaceted functions of FABP4. Its high potency and selectivity allow for the specific investigation of FABP4's role in various physiological and pathological processes. The experimental protocols provided in this guide offer a robust framework for researchers to explore the therapeutic potential of FABP4 inhibition in metabolic and inflammatory diseases. By employing these methodologies, the scientific community can further unravel the intricate signaling networks governed by FABP4 and accelerate the development of novel therapies targeting this critical protein.

References

- 1. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fn-test.com [fn-test.com]

- 3. fujifilmcdi.com [fujifilmcdi.com]

- 4. researchgate.net [researchgate.net]

- 5. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chronic administration of BMS309403 improves endothelial function in apolipoprotein E-deficient mice and in cultured human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. raybiotech.com [raybiotech.com]

- 18. ELISA for measurement of monocyte chemoattractant protein-1 (MCP-1/CCL2) in human serum. [protocols.io]

- 19. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

BMS-309403 Sodium: A Technical Guide for Metabolic Syndrome Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome is a constellation of conditions, including central obesity, insulin resistance, dyslipidemia, and hypertension, that collectively increase the risk of developing cardiovascular disease and type 2 diabetes.[1] Adipocyte fatty acid-binding protein 4 (FABP4, also known as aP2) has emerged as a critical mediator at the intersection of metabolic and inflammatory pathways, making it a compelling therapeutic target.[2][3] BMS-309403 is a potent, selective, and orally active small-molecule inhibitor of FABP4.[2][4][5] This technical guide provides an in-depth review of BMS-309403, summarizing its mechanism of action, preclinical data, and the experimental protocols used in its evaluation for metabolic syndrome research.

Introduction to BMS-309403

BMS-309403, with the chemical name 2-(2′-(5-ethyl-3,4-diphenyl-1H-pyrazol-1-yl)biphenyl-3-yloxy) acetic acid, is a synthetic, high-affinity inhibitor of FABP4.[5] It was developed to competitively bind to the fatty-acid binding pocket of FABP4, thereby inhibiting the binding and transport of endogenous fatty acids and other lipophilic ligands.[2][4][5][6] Its high selectivity for FABP4 over other isoforms, such as FABP3 (muscle) and FABP5 (mal1), has made it a valuable chemical tool for elucidating the specific roles of FABP4 in various pathophysiological processes, including insulin resistance, dyslipidemia, atherosclerosis, and inflammation.[5][7]

Mechanism of Action

FABP4 is predominantly expressed in adipocytes and macrophages.[3] In these cells, it acts as a fatty acid chaperone, regulating lipid homeostasis, trafficking, and signaling. By inhibiting FABP4, BMS-309403 modulates key metabolic and inflammatory pathways.

-

In Adipocytes: FABP4 is involved in lipolysis and the release of fatty acids into circulation. Inhibition by BMS-309403 is expected to reduce systemic free fatty acid (FFA) levels.

-

In Macrophages: FABP4 is a critical component of inflammatory pathways. It promotes cholesterol ester accumulation and activates pro-inflammatory signaling cascades, such as the IKK-NF-κB and JNK-AP-1 pathways, leading to the production of cytokines like monocyte chemoattractant protein-1 (MCP-1).[2] BMS-309403 has been shown to specifically reduce MCP-1 production in a FABP4-dependent manner.[5][7]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by FABP4 and its inhibition by BMS-309403.

Caption: FABP4-mediated pro-inflammatory signaling in macrophages and its inhibition by BMS-309403.

Caption: Potential off-target, FABP-independent activation of AMPK by BMS-309403 in myotubes.

Experimental Workflow

Caption: A typical preclinical workflow for evaluating a FABP4 inhibitor like BMS-309403.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical studies of BMS-309403.

Table 1: In Vitro Binding Affinity and Potency

| Target | Assay Type | Species | Ki (nM) | IC50 (µM) | Reference |

| FABP4 (aP2) | ANS Displacement | Human, Mouse | < 2 | - | [5][7] |

| FABP3 (Muscle) | ANS Displacement | - | 250 | - | [5][7] |

| FABP5 (mal1) | ANS Displacement | - | 350 | - | [5][7] |

| MCP-1 Release | THP-1 Macrophages | Human | - | ~10-25 | [7] |

ANS: 1,8-anilino-8-naphthalene sulphonate

Table 2: In Vivo Effects in Diet-Induced Obese (DIO) Mice

| Parameter | Treatment Group | Dose | Duration | Result | Reference |

| Plasma Triglycerides | BMS-309403 | 30 mg/kg (in diet) | Chronic | Reduced | [7][8][9] |

| Plasma Free Fatty Acids | BMS-309403 | 30 mg/kg (in diet) | Chronic | Reduced | [7][8][9] |

| Insulin Resistance | BMS-309403 | 30 mg/kg (in diet) | Chronic | No significant change | [7][8][9] |

| Glucose Tolerance | BMS-309403 | 30 mg/kg (in diet) | Chronic | No significant change | [7][8][9] |

Table 3: In Vivo Effects in Genetic Models (ob/ob and ApoE-/- Mice)

| Parameter | Model | Dose | Duration | Result | Reference |

| Insulin Sensitivity | ob/ob | 30 mg/kg/day (oral) | 6 weeks | Improved | [5][7] |

| Glucose Tolerance | ob/ob | 30 mg/kg/day (oral) | 6 weeks | Improved | [5][7] |

| Atherosclerotic Lesion Area | ApoE-/- | 30 mg/kg/day (oral) | 8 weeks | Significantly Reduced | [5][6][10] |

| Endothelial Function | ApoE-/- | 15 mg/kg/day (oral) | 6 weeks | Improved | [4][6] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Protocol 1: In Vitro FABP Binding Assay (ANS Displacement)

-

Objective: To determine the binding affinity (Ki) of BMS-309403 for FABP isoforms.

-

Materials: Recombinant human or mouse FABP4, FABP3, FABP5 proteins; 1,8-anilino-8-naphthalene sulphonate (ANS) fluorescent probe; BMS-309403; assay buffer (e.g., phosphate-buffered saline).

-

Procedure: a. A fixed concentration of the FABP protein is incubated with the fluorescent probe ANS. ANS fluoresces upon binding to the hydrophobic pocket of the FABP. b. Increasing concentrations of the test compound (BMS-309403) are added to the mixture. c. As BMS-309403 displaces ANS from the binding pocket, a decrease in fluorescence intensity is observed. d. Fluorescence is measured using a fluorometer. e. The Ki value is calculated from the IC50 (the concentration of inhibitor required to displace 50% of the probe) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the probe.[5]

Protocol 2: Macrophage MCP-1 Release Assay

-

Objective: To assess the functional effect of BMS-309403 on inflammatory cytokine production.

-

Cell Line: Human monocytic leukemia cell line (THP-1) or primary macrophages.

-

Procedure: a. THP-1 monocytes are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).[7] b. Differentiated macrophages are pre-incubated with varying concentrations of BMS-309403 for a set period (e.g., 2 hours).[11] c. Cells can be left unstimulated (basal) or stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce a robust inflammatory response.[7][12] d. After a further incubation period (e.g., 24 hours), the cell culture supernatant is collected. e. The concentration of MCP-1 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit. f. The IC50 value is determined by plotting MCP-1 concentration against the log of the inhibitor concentration.[12]

Protocol 3: In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

-

Objective: To evaluate the effect of BMS-309403 on metabolic parameters in a physiologically relevant model of obesity and insulin resistance.[7][8][9]

-

Animal Model: C57BL/6 mice fed a high-fat diet (HFD), typically 45-60% kcal from fat, for 10-12 weeks to induce obesity.[13]

-

Drug Administration: a. Due to poor oral pharmacokinetics, BMS-309403 is often formulated directly into the high-fat diet at a specified dose (e.g., 30 mg/kg).[7] This ensures continuous drug exposure. b. A control group receives the high-fat diet without the drug. A positive control, such as rosiglitazone, may also be included.[12]

-

Treatment Duration: Typically a chronic study lasting several weeks (e.g., 3-6 weeks).

-

Outcome Measures: a. Metabolic Parameters: At the end of the study, blood is collected following a fasting period. Plasma is analyzed for triglycerides, free fatty acids, glucose, and insulin levels.[7][12][13] b. Glucose and Insulin Tolerance Tests (GTT/ITT): These tests are performed to assess whole-body glucose homeostasis and insulin sensitivity. Mice are fasted, administered a bolus of glucose (for GTT) or insulin (for ITT), and blood glucose is measured at multiple time points.[12]

Discussion and Future Directions

Research on BMS-309403 has yielded significant insights but also highlighted areas of complexity. While the compound consistently demonstrates efficacy in ameliorating dyslipidemia and atherosclerosis in animal models, its effect on insulin resistance is more variable.[2][6] Studies in genetically obese (ob/ob) mice showed improvements in insulin sensitivity, whereas studies in the more translatable diet-induced obesity (DIO) model did not show significant effects on this parameter, despite reducing plasma lipids.[5][7][8][9]

This discrepancy suggests that the role of FABP4 in insulin resistance may be context-dependent or that higher drug exposures are needed in the DIO model. Furthermore, potential off-target effects have been identified. For instance, BMS-309403 has been shown to stimulate glucose uptake in C2C12 myotubes via an FABP-independent activation of the AMP-activated protein kinase (AMPK) signaling pathway.[6]

Future research should focus on:

-

Clarifying the divergent effects on insulin resistance in different preclinical models.

-

Conducting detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens.

-

Further investigating potential off-target effects to fully understand the compound's pharmacological profile.

-

Exploring the therapeutic potential of FABP4 inhibition in other related conditions, such as non-alcoholic steatohepatitis (NASH) and diabetic nephropathy.

Conclusion

BMS-309403 sodium is a cornerstone research tool for investigating the role of FABP4 in metabolic syndrome and related pathologies. Its high potency and selectivity have been instrumental in validating FABP4 as a therapeutic target for dyslipidemia and atherosclerosis. While questions remain regarding its impact on insulin resistance, the body of work summarized here provides a robust foundation for researchers and drug developers aiming to target this critical metabolic and inflammatory protein. The detailed protocols and data presented serve as a valuable resource for designing and interpreting future studies in this promising field.

References

- 1. mdpi.com [mdpi.com]

- 2. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. apexbt.com [apexbt.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of BMS-309403 on Insulin Resistance Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-309403 is a potent and selective small-molecule inhibitor of Fatty Acid-Binding Protein 4 (FABP4), also known as adipocyte FABP (aP2).[1][2] FABPs are intracellular lipid chaperones that regulate fatty acid uptake, transport, and metabolism.[3] FABP4, in particular, is highly expressed in adipocytes and macrophages and has been implicated as a critical link between obesity, inflammation, and insulin resistance.[4][5] Consequently, inhibition of FABP4 by compounds like BMS-309403 has been investigated as a potential therapeutic strategy for type 2 diabetes and other metabolic disorders.[4][6] This technical guide provides an in-depth overview of the effects of BMS-309403 on insulin resistance pathways, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling mechanisms.

Core Mechanism of Action and In Vitro Efficacy

BMS-309403 competitively binds to the fatty-acid-binding pocket of FABP4, thereby inhibiting the binding of endogenous fatty acids.[1] This high-affinity interaction forms the basis of its biological activity.

Binding Affinity and Selectivity

BMS-309403 exhibits high affinity and selectivity for FABP4 over other related FABP isoforms, such as FABP3 (heart type) and FABP5 (epidermal type).

| Target | Binding Affinity (Ki) | Reference |

| FABP4 (human and mouse) | <2 nM | [1][2][7][8] |

| FABP3 | 250 nM | [1][2][3][7] |

| FABP5 | 350 nM | [1][2][3][7] |

Cellular Effects on Lipolysis and Inflammation

In cellular assays, BMS-309403 has demonstrated significant effects on key processes related to insulin resistance, namely lipolysis in adipocytes and inflammatory responses in macrophages.

| Cell Type | Assay | Effect of BMS-309403 | Quantitative Data | Reference |

| 3T3-L1 Adipocytes | Basal Lipolysis (Glycerol Release) | Inhibition | More potent than 2 µM rosiglitazone | [3] |

| 3T3-L1 Adipocytes | Isoproterenol-Stimulated Lipolysis | Inhibition | - | [3] |

| Primary Human Adipocytes | Isoproterenol-Stimulated Lipolysis | Dose-dependent inhibition | IC50 > 25 µM | [3] |

| THP-1 Macrophages | Basal MCP-1 Release | Inhibition | - | [3] |

| THP-1 Macrophages | LPS-Stimulated MCP-1 Release | Inhibition | Comparable to 1 µM TAK-242 at 25 µM | [3] |

| Primary Human Macrophages | MCP-1 Release | Reduction | Effect observed at 25 µM | [3] |

In Vivo Studies and Effects on Insulin Resistance

The in vivo effects of BMS-309403 on insulin resistance have yielded somewhat conflicting results, depending on the animal model used.

Genetically Obese (ob/ob) Mice

In leptin-deficient ob/ob mice, a model of genetic obesity and severe insulin resistance, treatment with BMS-309403 has shown significant improvements in glucose metabolism.[3][7][9]

| Parameter | Treatment Details | Outcome | Reference |

| Glucose Tolerance | 6-week treatment | Improved | [7] |

| Insulin Sensitivity | 6-week treatment | Increased | |

| Adipose Tissue JNK1 Activity | - | 40% attenuation | [7] |

Diet-Induced Obese (DIO) Mice

In contrast, studies using diet-induced obese (DIO) mice, a more physiologically relevant model of common human obesity, have shown that while BMS-309403 can ameliorate dyslipidemia, its effects on insulin resistance are less pronounced or absent.[3][10]

| Parameter | Treatment Details | Outcome | Reference |

| Glucose Tolerance | Chronic administration (30 mg/kg) | No significant change | [3][10] |

| Insulin Tolerance | Chronic administration (30 mg/kg) | No significant change | [3][10] |

| Plasma Triglycerides | Chronic administration (30 mg/kg) | Reduced | [3][10] |

| Plasma Free Fatty Acids | Chronic administration (30 mg/kg) | Reduced | [3][10] |

One study did report improved glucose tolerance in DIO mice after 4 weeks of treatment with a higher dose (40 mg/kg) of BMS-309403.[3] The discrepancy in outcomes may be attributable to differences in dose, duration of treatment, and the underlying pathophysiology of the animal models.

Signaling Pathways Modulated by BMS-309403

BMS-309403 influences several signaling pathways implicated in insulin resistance, both through its primary mechanism of FABP4 inhibition and potentially through off-target effects.

FABP4-Mediated Inflammatory Signaling

In adipocytes and macrophages, FABP4 is involved in inflammatory signaling cascades that contribute to insulin resistance. By inhibiting FABP4, BMS-309403 can attenuate these pathways. Specifically, in skeletal muscle, BMS-309403 has been shown to reduce fatty acid-induced endoplasmic reticulum (ER) stress and inflammation by decreasing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), which is upstream of NF-κB activation.[6][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Associations between Fatty Acid-Binding Protein 4–A Proinflammatory Adipokine and Insulin Resistance, Gestational and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 9. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The FABP4 Inhibitor BMS-309403: A Technical Guide to its Application in Atherosclerosis Disease Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atherosclerosis, a chronic inflammatory disease characterized by lipid accumulation in the arterial wall, remains a leading cause of cardiovascular disease worldwide. Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, has emerged as a critical player in the pathogenesis of atherosclerosis, primarily through its roles in macrophages and adipocytes.[1] BMS-309403 is a potent and selective small-molecule inhibitor of FABP4 that has demonstrated significant therapeutic potential in preclinical atherosclerosis models.[2][3][4] This technical guide provides an in-depth overview of BMS-309403, its mechanism of action, and its application in established in vivo and in vitro models of atherosclerosis. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts targeting FABP4.

Introduction to BMS-309403 and its Target, FABP4

BMS-309403, chemically known as 2-(2′-(5-ethyl-3,4-diphenyl-1H-pyrazol-1-yl)biphenyl-3-yloxy) acetic acid, is an orally active and selective inhibitor of FABP4.[2] It competitively binds to the fatty-acid-binding pocket of FABP4, thereby preventing the binding and transport of endogenous fatty acids.[3] The inhibitory constant (Ki) of BMS-309403 for human and mouse FABP4 is less than 2 nM, demonstrating high affinity and potency.[2][3] Its selectivity for FABP4 over other fatty acid-binding proteins, such as FABP3 (muscle) and FABP5 (mal1), is a key attribute, with Ki values of 250 nM and 350 nM, respectively.[2][3]

FABP4 is predominantly expressed in adipocytes and macrophages and plays a crucial role in lipid metabolism and inflammatory responses.[1][5] In macrophages, FABP4 is involved in the uptake of oxidized low-density lipoprotein (oxLDL), intracellular lipid accumulation, and the subsequent formation of foam cells, a hallmark of atherosclerotic lesions.[6][7] Furthermore, FABP4 modulates inflammatory signaling pathways, contributing to the chronic inflammation that drives atherosclerosis progression.[1][7]

Mechanism of Action of BMS-309403 in Atherosclerosis

The therapeutic effects of BMS-309403 in atherosclerosis are multifactorial, primarily stemming from its inhibition of FABP4 in macrophages and endothelial cells.

-

Inhibition of Foam Cell Formation: By blocking FABP4, BMS-309403 reduces the accumulation of cholesterol esters within macrophages, a critical step in the formation of foam cells.[2][8][9] This has been demonstrated in vitro using macrophage cell lines and in vivo in mouse models of atherosclerosis.[8][9]

-

Anti-inflammatory Effects: BMS-309403 has been shown to suppress pro-inflammatory responses in macrophages.[7][10] Treatment with BMS-309403 significantly decreases the production of inflammatory cytokines such as monocyte chemoattractant protein-1 (MCP-1), a key chemokine in recruiting monocytes to the atherosclerotic plaque.[2][5][11]

-

Improvement of Endothelial Function: Chronic administration of BMS-309403 has been shown to improve endothelial function in apolipoprotein E-deficient (ApoE-/-) mice.[6] This is associated with increased phosphorylation of endothelial nitric oxide synthase (eNOS), a key enzyme in the production of nitric oxide, a vasodilator with anti-atherogenic properties.[6]

Quantitative Data on the Efficacy of BMS-309403 in Atherosclerosis Models

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of BMS-309403 in mouse models of atherosclerosis.

Table 1: Effect of BMS-309403 on Atherosclerotic Lesion Area in ApoE-/- Mice

| Treatment Group | Duration of Treatment | Dosage | Atherosclerotic Lesion Area Reduction (%) | Reference |

| BMS-309403 (Early Intervention) | 12 weeks | 30 mg/kg/day | 45% | [2] |

| BMS-309403 (Late Intervention) | 8 weeks | 30 mg/kg/day | 30% | [2] |

| BMS-309403 | 6 weeks | 15 mg/kg/day | Not directly quantified, but improved endothelial function | [6] |

Table 2: In Vitro Effects of BMS-309403 on Macrophage Function

| Cell Type | Treatment | Endpoint | Result | Reference |

| THP-1 Macrophages | BMS-309403 (25 µM) | MCP-1 Production | Significant decrease | [2] |

| Mouse Peritoneal Macrophages | BMS-309403 (25 µM) | Cholesterol Ester Accumulation | Significant reduction | [2] |

| IL-4 Polarized Human Macrophages | BMS-309403 | VLDL-induced Lipid Accumulation | Reduced | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of BMS-309403 in atherosclerosis models.

In Vivo Atherosclerosis Mouse Model

Objective: To evaluate the effect of BMS-309403 on the development and progression of atherosclerotic lesions in a genetically susceptible mouse model.

Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6 background are a widely used and well-characterized model for spontaneous atherosclerosis.[10][13]

Experimental Design:

-

Early Intervention Study:

-

At 5 weeks of age, male ApoE-/- mice are placed on a Western-type diet (21% fat, 0.15% cholesterol).[2][14]

-

Mice are randomized into two groups: a vehicle control group and a BMS-309403 treatment group.

-

BMS-309403 is administered daily by oral gavage at a dose of 30 mg/kg.[2] The vehicle is typically 4% Tween 80.[6]

-

The treatment continues for 12 weeks.[2]

-

-

Late Intervention Study:

Atherosclerotic Lesion Analysis:

-

At the end of the treatment period, mice are euthanized, and the aorta is perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

-

The entire aorta is dissected from the heart to the iliac bifurcation.

-

En face analysis: The aorta is opened longitudinally, pinned flat, and stained with Oil Red O to visualize lipid-rich atherosclerotic plaques.[1][12][15][16][17] The percentage of the aortic surface area covered by lesions is quantified using imaging software (e.g., ImageJ).

-

Aortic root analysis: The heart and the proximal aorta are embedded in Optimal Cutting Temperature (OCT) compound and sectioned. Serial cryosections of the aortic root are stained with Oil Red O and hematoxylin and eosin (H&E).[1][15][17] The lesion area in the aortic sinuses is quantified.

Immunohistochemistry:

-

Aortic root sections are stained with antibodies against macrophage markers such as CD68 to quantify macrophage accumulation within the plaques.[18][19][20]

-

The primary antibody is followed by a biotinylated secondary antibody and visualized using a streptavidin-horseradish peroxidase conjugate and a suitable chromogen.

In Vitro Macrophage Foam Cell Formation Assay

Objective: To assess the direct effect of BMS-309403 on macrophage lipid accumulation and foam cell formation.

Cell Line: The human monocytic cell line THP-1 is a commonly used model for studying macrophage biology.[21][22][23][24][25]

Protocol:

-

Macrophage Differentiation: THP-1 monocytes are differentiated into macrophages by incubation with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 48-72 hours.[22][23]

-

Foam Cell Induction: Differentiated macrophages are incubated with oxidized LDL (oxLDL) at a concentration of 50 µg/mL for 24-48 hours to induce foam cell formation.[26][27]

-

BMS-309403 Treatment: Cells are pre-incubated with BMS-309403 (e.g., at concentrations ranging from 1 to 50 µM) for 1-2 hours before the addition of oxLDL.[27]

-

Lipid Accumulation Analysis:

-

Oil Red O Staining: Cells are fixed with 4% paraformaldehyde and stained with Oil Red O to visualize intracellular lipid droplets.[26] The amount of staining can be quantified by extracting the dye with isopropanol and measuring the absorbance at 510 nm.

-

Cholesterol Esterification Assay: Cells are incubated with [3H]-oleic acid, and the incorporation into cellular cholesterol esters is measured by thin-layer chromatography.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by FABP4 and the experimental workflow for evaluating BMS-309403.

Caption: FABP4 signaling in atherosclerosis.

References

- 1. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root | Springer Nature Experiments [experiments.springernature.com]

- 2. Histological and Immunohistochemical Analysis of Atherosclerotic Plaques [bio-protocol.org]

- 3. caymanchem.com [caymanchem.com]

- 4. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]

- 5. Synthesis of BMS-309403-related compounds, including [¹⁴C]BMS-309403, a radioligand for adipocyte fatty acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chronic administration of BMS309403 improves endothelial function in apolipoprotein E-deficient mice and in cultured human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BMS-309403 - Focus Biomolecules [mayflowerbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessing Atherosclerosis in the Aorta from AAV8-PCSK9-Injected Mice by Oil Red O Staining [jove.com]

- 13. The Apoe−/− mouse model: a suitable model to study cardiovascular and respiratory diseases in the context of cigarette smoke exposure and harm reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High Fat High Cholesterol Diet (Western Diet) Aggravates Atherosclerosis, Hyperglycemia and Renal Failure in Nephrectomized LDL Receptor Knockout Mice: Role of Intestine Derived Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. umassmed.edu [umassmed.edu]

- 17. Quantification of atherosclerosis at the aortic sinus [protocols.io]

- 18. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Macrophage polarization and acceleration of atherosclerotic plaques in a swine model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The effects of exogenous lipid on THP-1 cells: an in vitro model of airway aspiration? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Optimizing THP-1 Macrophage Culture for an Immune-Responsive Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Proteomic characterisation of perhexiline treatment on THP-1 M1 macrophage differentiation [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 27. FABP4 inhibition suppresses PPARγ activity and VLDL-induced foam cell formation in IL-4-polarized human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: BMS-309403 Sodium for In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-309403 is a potent and selective small-molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2.[1][2][3] FABP4 is a cytoplasmic protein highly expressed in adipocytes and macrophages that plays a crucial role in fatty acid uptake, transport, and signaling.[4] By competitively binding to the fatty acid-binding pocket of FABP4, BMS-309403 effectively blocks the binding of endogenous fatty acids.[2][3] This inhibition modulates downstream signaling pathways implicated in inflammation, insulin resistance, and lipid metabolism, making BMS-309403 a valuable tool for in vitro studies in these research areas.

These application notes provide detailed protocols and quantitative data for the use of BMS-309403 sodium in various cell culture models.

Data Presentation

Quantitative Data Summary

The following tables summarize the in vitro efficacy and dosage ranges of BMS-309403 in various cell-based assays.

Table 1: Inhibitory Activity of BMS-309403

| Target | Assay | Ki | Cell Line | IC50 | Reference |

| FABP4 | Ligand Displacement | <2 nM | - | - | [1][3] |

| FABP3 | Ligand Displacement | 250 nM | - | - | [1][3] |

| FABP5 | Ligand Displacement | 350 nM | - | - | [1][3] |

| FABP4 | MCP-1 Release (basal) | - | Differentiated THP-1 Macrophages | Similar to compounds with IC50s in the low µM range | [5] |

| - | Isoproterenol-stimulated Lipolysis | - | Human Primary Adipocytes | >25 µM | [5] |

Table 2: Effective Concentrations of BMS-309403 in Cell-Based Assays

| Cell Line | Assay | Concentration Range | Observed Effect | Reference |

| THP-1 Macrophages | MCP-1 Release | ≥10 µM | Inhibition of MCP-1 release. | [5] |

| THP-1 Macrophages | PPARγ Protein Expression | 25 µM | Increased PPARγ protein levels. | |

| 3T3-L1 Adipocytes | Lipolysis | 30 µM | Inhibition of isoproterenol-stimulated lipolysis. | [5] |

| C2C12 Myotubes | Glucose Uptake | Not specified | Stimulation of glucose uptake via AMPK activation. | [2] |

| Human Ocular Choroidal Fibroblasts (HCOF) | Mitochondrial and Glycolytic Function | 0.2 - 25 µM | Dose-dependent reduction in mitochondrial and glycolytic functions. | |

| Human Breast Cancer Cells | Cell Viability | 20 µM (in combination with SSO) | Decreased cell viability, proliferation, migration, and invasion. | [6] |

| Primary Human Macrophages | MCP-1 Release | Not specified | Inhibition of MCP-1 release. | [5] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound salt (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Based on the product's molecular weight (typically around 474.55 g/mol for the free acid), calculate the mass of this compound required to prepare a 10 mM stock solution.[1] Note that batch-specific molecular weights may vary.

-

Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from BMS-309403 with a molecular weight of 474.55, dissolve 4.75 mg in 1 mL of DMSO.

-

To aid dissolution, gently warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[2] Visually inspect to ensure the solution is clear and free of particulates.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 6 months or at -80°C for up to one year.[3] For the sodium salt, storage at -80°C for 6 months or -20°C for 1 month is recommended.[7]

Protocol for Inhibition of MCP-1 Release in THP-1 Macrophages

Materials:

-

THP-1 monocytic leukemia cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 0.05 mM 2-mercaptoethanol

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound stock solution (10 mM in DMSO)

-

Lipopolysaccharide (LPS) (optional, for stimulated MCP-1 release)

-

Phosphate-buffered saline (PBS)

-

Human MCP-1 ELISA kit

-

24-well tissue culture plates

Procedure:

-

Differentiation of THP-1 Monocytes:

-

Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 24-well plate.

-

Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 50-100 ng/mL.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. Differentiated cells will become adherent and exhibit a macrophage-like morphology.

-

-

BMS-309403 Treatment:

-

After differentiation, gently aspirate the PMA-containing medium and wash the adherent cells twice with warm PBS.

-

Add fresh serum-free or low-serum RPMI-1640 medium.

-

Prepare serial dilutions of BMS-309403 from the 10 mM stock solution in the culture medium to achieve final concentrations ranging from 1 µM to 25 µM.[2] Include a vehicle control (DMSO) at the same final concentration as the highest BMS-309403 treatment.

-

Add the diluted BMS-309403 or vehicle control to the respective wells.

-

For studies on stimulated MCP-1 release, add LPS (e.g., 100 ng/mL) to the wells along with the BMS-309403 treatment.

-

-

Incubation and Sample Collection:

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, collect the cell culture supernatants and centrifuge at 1000 x g for 10 minutes to remove any cellular debris.

-

-

MCP-1 Measurement:

-

Measure the concentration of MCP-1 in the supernatants using a human MCP-1 ELISA kit according to the manufacturer's instructions.

-

Protocol for Adipocyte Differentiation and Lipid Accumulation Assay (using 3T3-L1 cells)

Materials:

-

3T3-L1 preadipocyte cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% bovine calf serum (BCS) (Growth Medium)

-

DMEM with high glucose, supplemented with 10% fetal bovine serum (FBS)

-

Adipogenic cocktail:

-

1 µM Dexamethasone

-